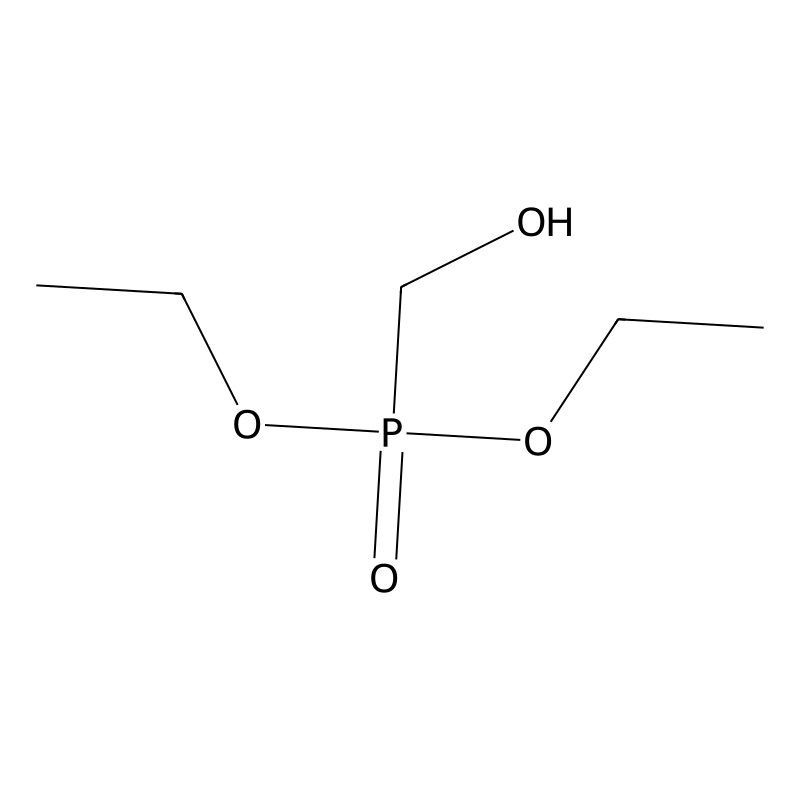

Diethyl (hydroxymethyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some specific applications of diethyl (hydroxymethyl)phosphonate in scientific research:

Synthesis of Phosphonomethanol:

Diethyl (hydroxymethyl)phosphonate serves as a key starting material for the synthesis of phosphonomethanol, a molecule with potential applications in the field of enzyme research. Studies have investigated the stereochemistry of 2-Hydroxyethylphosphonate Dioxygenase, an enzyme that breaks down phosphonomethanol, using this compound as a substrate. Source: Pharmaffiliates:

Organic Synthesis:

Due to its unique chemical structure, diethyl (hydroxymethyl)phosphonate can be used as a building block in the synthesis of various organic molecules. Researchers have explored its potential in the creation of complex organic compounds with diverse functionalities for various research applications. Source: VWR International:

Diethyl (hydroxymethyl)phosphonate is an organophosphorus compound with the molecular formula CHOP and a molecular weight of 168.13 g/mol. This compound features a hydroxymethyl group attached to a phosphonate, making it a versatile intermediate in organic synthesis. It is commonly used in the preparation of various phosphorus-containing compounds due to its reactivity and ability to undergo multiple chemical transformations .

- Alkylation Reactions: It can act as a nucleophile, reacting with alkyl halides to form diethyl phosphonates.

- Condensation Reactions: The hydroxymethyl group can engage in condensation with carbonyl compounds, leading to the formation of more complex molecules.

- Substitution Reactions: It can be converted into diethyl phosphonomethyltriflate, which readily reacts with various nucleophiles, yielding diverse products .

Research indicates that diethyl (hydroxymethyl)phosphonate exhibits biological activity, particularly in antiproliferative studies. It serves as a reactant for synthesizing α and β-dialkoxyphosphoryl isothiocyanates, which have shown potential in inhibiting cancer cell proliferation. This suggests that compounds derived from diethyl (hydroxymethyl)phosphonate may have applications in medicinal chemistry and drug development .

Several methods exist for synthesizing diethyl (hydroxymethyl)phosphonate:

- Direct Reaction of Phosphonic Acid Derivatives: One common method involves the reaction of dimethyl hydrogenophosphonate with formaldehyde in the presence of a base, leading to the formation of the desired compound.

- Phosphorylation of Alcohols: Another approach includes the phosphorylation of alcohols using phosphorus oxychloride or phosphorus trichloride followed by hydrolysis .

- Use of Phosphorus Oxychloride: This method involves treating alcohols with phosphorus oxychloride, subsequently hydrolyzing the resulting intermediates to yield diethyl (hydroxymethyl)phosphonate .

Diethyl (hydroxymethyl)phosphonate finds applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing other organophosphorus compounds.

- Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, particularly in cancer treatment.

- Agricultural Chemicals: The compound may also be utilized in developing pesticides or herbicides due to its phosphorus content .

Studies on interaction mechanisms involving diethyl (hydroxymethyl)phosphonate have shown its potential reactivity with biological macromolecules. For example, it can interact with amino acids and proteins, influencing their biological functions. Furthermore, its derivatives have been studied for their interactions with cellular targets, which could lead to novel therapeutic agents .

Similar Compounds: Comparison

Diethyl (hydroxymethyl)phosphonate shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diethyl Phosphonate | Two ethyl groups attached to phosphorus | Commonly used as a reagent in organic synthesis |

| Dimethyl Phosphonate | Two methyl groups instead of ethyl | More volatile and less stable than diethyl derivatives |

| Diethyl Phosphate | Contains phosphate instead of phosphonate | Primarily used as a flame retardant |

| Diethyl Phosphonomate | Similar backbone but different functional groups | Exhibits distinct reactivity patterns |

Diethyl (hydroxymethyl)phosphonate is unique due to its hydroxymethyl group, which enhances its reactivity and allows for diverse synthetic applications that are not observed in its more basic analogs like diethyl phosphonate or dimethyl phosphonate .

Molecular Structure and Characterization

Molecular Formula and Weight

Diethyl (hydroxymethyl)phosphonate is an organophosphorus compound with the molecular formula C₅H₁₃O₄P [1] [2] [3]. The compound has a molecular weight of 168.13 g/mol, as confirmed by multiple analytical sources [1] [4] [5]. The compound is also known by the Chemical Abstracts Service registry number 3084-40-0 [1] [2] [6]. The linear structural formula is represented as HOCH₂P(O)(OC₂H₅)₂, indicating the presence of a hydroxymethyl group directly bonded to the phosphorus center along with two ethyl ester groups [1] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₃O₄P | [1] [2] [3] |

| Molecular Weight | 168.13 g/mol | [1] [4] [5] |

| CAS Registry Number | 3084-40-0 | [1] [2] [6] |

| Linear Formula | HOCH₂P(O)(OC₂H₅)₂ | [1] [7] |

Bond Characteristics and Geometry

The phosphorus atom in diethyl (hydroxymethyl)phosphonate adopts a tetrahedral geometry, which is characteristic of phosphonate compounds [8] [9]. The bond angles around the phosphorus center typically range from 101.76 to 116.18 degrees, representing a distorted tetrahedral configuration [9]. The phosphorus-oxygen single bond lengths in similar phosphonate structures are approximately 1.569 Å, while the phosphorus-oxygen double bond length is typically 1.469 Å [9].

The phosphorus atom forms bonds with three phosphonate oxygen atoms and one carbon atom from the hydroxymethyl group [9] [10]. The tetrahedral geometry around phosphorus is common in organophosphorus compounds, where the phosphorus adopts a tetrahedral conformation with both phosphonate oxygen atoms pointing away from the molecular surface [11]. This geometric arrangement is fundamental to the chemical behavior and reactivity of the compound [12].

Stereochemical Considerations

Diethyl (hydroxymethyl)phosphonate does not possess a stereogenic center at the phosphorus atom, as it contains two identical ethyl ester groups attached to the phosphorus [13] [14]. This structural feature distinguishes it from many other organophosphorus compounds where the phosphorus center can be stereogenic when bonded to different substituents [15] [16].

The compound exists as a single structural isomer due to the symmetry provided by the two ethyl groups [13]. This contrasts with phosphonate compounds containing different substituents on phosphorus, which can exhibit stereoisomerism and different biological activities depending on the stereochemical configuration [17] [18]. The absence of stereoisomerism in diethyl (hydroxymethyl)phosphonate simplifies its chemical characterization and synthetic applications [13] [14].

Physical Properties

Physical State and Appearance

Diethyl (hydroxymethyl)phosphonate exists as a viscous liquid at room temperature [2] [20]. The compound appears as a clear, colorless to pale yellow liquid under normal conditions [2] [20]. The liquid state is maintained due to the molecular structure and intermolecular forces present in the compound [2] [6].

The physical appearance can vary slightly depending on purity and storage conditions, with some samples displaying a faint yellow coloration [20]. The viscous nature of the liquid is attributed to the presence of the hydroxyl group, which can participate in hydrogen bonding interactions [2] .

Boiling Point and Density Parameters

The boiling point of diethyl (hydroxymethyl)phosphonate has been reported at 124-126°C under reduced pressure conditions of 3 mmHg [1] [2] [4]. Under different pressure conditions, the boiling point can vary, with some sources reporting 105°C at 0.2 mmHg [6]. At atmospheric pressure, theoretical calculations suggest a boiling point of approximately 239.5°C [4].

The density of the compound is consistently reported as 1.14 g/mL at 25°C [1] [2] [21]. Some sources report slight variations, with values ranging from 1.1396 to 1.17 g/cm³ depending on temperature and measurement conditions [6] [22]. The relatively high density compared to typical organic liquids reflects the presence of the phosphorus atom and the phosphonate functional group [1] [4].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 124-126°C | 3 mmHg | [1] [2] [4] |

| Boiling Point | 105°C | 0.2 mmHg | [6] |

| Boiling Point | 239.5°C | 760 mmHg (calculated) | [4] |

| Density | 1.14 g/mL | 25°C | [1] [2] [21] |

| Density | 1.17 g/cm³ | 20°C | [6] |

Solubility Profile and Partition Coefficients

The water solubility of diethyl (hydroxymethyl)phosphonate is reported as 500 g/L at 20°C, indicating high water solubility [2]. This high aqueous solubility is attributed to the presence of the hydroxyl group, which can form hydrogen bonds with water molecules [2]. The compound's amphiphilic nature, with both hydrophilic (hydroxyl and phosphonate) and hydrophobic (ethyl ester) components, contributes to its solubility characteristics [2].

While specific octanol-water partition coefficient data for diethyl (hydroxymethyl)phosphonate was not found in the literature, the compound's structure suggests moderate lipophilicity due to the presence of two ethyl ester groups balanced by the hydrophilic hydroxymethyl and phosphonate functionalities [23] [24]. The partition behavior would be influenced by pH conditions due to the ionizable nature of the phosphonate group [24].

Refractive Index and Optical Properties

The refractive index of diethyl (hydroxymethyl)phosphonate is reported as n₂₀/D 1.444 [1] [21]. Some sources provide a range of 1.4370 to 1.4410, indicating slight variations depending on measurement conditions and sample purity [20]. Another source reports a refractive index of 1.44 [6] [25].

The compound exhibits transparency in the visible light spectrum, appearing as a clear liquid [20]. The optical properties are consistent with those expected for organophosphorus compounds containing ester functionalities [1] [20]. The refractive index values fall within the typical range for phosphonate esters and provide important information for compound identification and purity assessment [1] [6].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P Nuclear Magnetic Resonance)

Nuclear magnetic resonance spectroscopy provides detailed structural information for diethyl (hydroxymethyl)phosphonate. In ¹H Nuclear Magnetic Resonance spectroscopy, the compound exhibits characteristic signals for the ethyl ester groups and the hydroxymethyl functionality [26] [27] [28]. The ethyl groups typically show triplet signals around 1.35 ppm for the methyl protons and multiplet signals around 4.13-4.24 ppm for the methylene protons [28].

The hydroxymethyl group displays distinctive signals, with the methylene protons appearing as a doublet of doublets around 3.91 ppm due to coupling with both the hydroxyl proton and phosphorus [28]. The hydroxyl proton typically appears around 4.81-4.86 ppm [28]. These chemical shifts are characteristic of phosphonate compounds and provide structural confirmation [26] [27].

¹³C Nuclear Magnetic Resonance spectroscopy reveals signals for the carbon atoms in the molecule [26] [28]. The ethyl ester carbons appear around 16.35 ppm for the methyl carbons and 62.51 ppm for the methylene carbons [28]. The hydroxymethyl carbon shows a characteristic signal around 56.87 ppm with significant coupling to phosphorus [28].

³¹P Nuclear Magnetic Resonance spectroscopy is particularly diagnostic for phosphonate compounds [26] [29] [30]. Diethyl (hydroxymethyl)phosphonate typically exhibits a ³¹P signal around 24.52 ppm [28]. The phosphorus chemical shift is sensitive to the electronic environment and provides valuable information about the phosphonate structure [29] [30].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in diethyl (hydroxymethyl)phosphonate [31] [32] [33]. The hydroxyl group exhibits a broad absorption band typically observed around 3300-3500 cm⁻¹ due to O-H stretching vibrations [33] [34]. The phosphonate group shows characteristic P=O stretching vibrations around 1200-1250 cm⁻¹ [34] [35].

The ethyl ester groups contribute C-H stretching vibrations around 2800-3000 cm⁻¹ and C-O stretching vibrations around 1000-1100 cm⁻¹ [32] [34]. P-O stretching vibrations from the phosphonate ester linkages typically appear around 950-1050 cm⁻¹ [34] [36]. The infrared spectrum provides a fingerprint for compound identification and structural confirmation [31] [32].

Phosphonate compounds generally exhibit multiple bands in the P-O stretching region due to the different P-O bond environments [34] [36]. The specific pattern of these bands is characteristic of the phosphonate structure and substitution pattern [34] [35].

Mass Spectrometry Data

Mass spectrometry of diethyl (hydroxymethyl)phosphonate typically shows a molecular ion peak at m/z 168, corresponding to the molecular weight of the compound [37] [38]. The fragmentation pattern is characteristic of phosphonate compounds, which preferentially fragment to give ions at m/z 63 corresponding to PO₂⁻ elimination [37].

Phosphonate compounds exhibit distinctive fragmentation patterns compared to phosphate compounds, with preferential formation of the m/z 63 ion rather than the m/z 79 ion typically observed for phosphates [37]. This differential fragmentation provides a useful diagnostic tool for distinguishing phosphonates from phosphates in mass spectrometric analysis [37] [39].

The molecular ion peak at m/z 168 serves as confirmation of the molecular formula and provides the basis for structural elucidation [37] [38]. Additional fragment ions corresponding to loss of ethyl groups and other structural fragments contribute to the overall mass spectral characterization [37] [40].

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary information to infrared spectroscopy for the characterization of diethyl (hydroxymethyl)phosphonate [41] [42]. The phosphonate group exhibits characteristic Raman bands, with P-O stretching modes typically appearing around 750-1077 cm⁻¹ [41]. The symmetric stretching modes of phosphonate groups are generally more intense in Raman spectroscopy compared to antisymmetric modes [41] [42].

The hydroxyl group contributes to the Raman spectrum with O-H stretching vibrations observable around 3300-3500 cm⁻¹, though these are generally less intense than the corresponding infrared bands [41] [43]. The ethyl ester groups provide additional Raman signals corresponding to C-H and C-O vibrations [41] [44].

Classical Synthetic Routes

Hydroxymethylation of Diethyl Phosphite

The hydroxymethylation of diethyl phosphite represents the most widely employed methodology for synthesizing diethyl (hydroxymethyl)phosphonate [1] [3]. This approach capitalizes on the nucleophilic character of the phosphorus center in diethyl phosphite, which exists predominantly in its phosphonate tautomeric form under neutral conditions [3].

The reaction mechanism involves the nucleophilic attack of the phosphite on formaldehyde, facilitated by the phosphonate-phosphite tautomeric equilibrium [4]. Under neutral conditions, diethyl phosphite exists overwhelmingly in its phosphonate form with sluggish reactivity, making base catalysis essential for promoting the tautomerism and activating the phosphorus center [4].

The optimal reaction conditions involve heating diethyl phosphite with formaldehyde at temperatures ranging from 80°C to 90°C [1]. The reaction proceeds via formation of a phosphonium intermediate, followed by rearrangement to yield the desired hydroxymethyl phosphonate product. Yields of 95-96% can be achieved under optimized conditions, with reaction times typically ranging from 2 to 4 hours [1] .

Critical parameters affecting this transformation include temperature control, stoichiometric ratios, and the presence of moisture. Elevated temperatures beyond 90°C may lead to decomposition products, while insufficient heating results in incomplete conversion . The optimal molar ratio of diethyl phosphite to formaldehyde is approximately 1:1.2, providing slight excess of the electrophilic component to ensure complete consumption of the phosphite starting material .

Paraformaldehyde-Based Approaches

Paraformaldehyde serves as an effective solid formaldehyde equivalent in hydroxymethylation reactions, offering advantages in handling and storage compared to aqueous formaldehyde solutions [1] [6]. This methodology involves the thermal decomposition of paraformaldehyde to generate formaldehyde in situ, which subsequently reacts with diethyl phosphite.

The reaction conditions typically involve suspending paraformaldehyde in diethyl phosphite and heating the mixture to 90°C [1]. Under these conditions, paraformaldehyde decomposes to release formaldehyde vapor, which immediately participates in the hydroxymethylation reaction. This approach eliminates the need for additional solvents and provides excellent yields of 96% with minimal side product formation [1].

An alternative approach employs paraformaldehyde in ethanol solution with potassium carbonate as base catalyst [6]. This method operates at 70°C for 5 hours and achieves quantitative yields (100%) of the desired product [6]. The potassium carbonate serves a dual role, facilitating the dissolution of paraformaldehyde while activating the phosphite nucleophile through deprotonation.

Advanced variants of this methodology utilize dimethyl hydrogenophosphonate as the phosphorus source, which undergoes transesterification with ethanol during the reaction process [7]. This approach achieves yields of 96.6% at optimized temperatures of 125°C, demonstrating the versatility of paraformaldehyde-based synthetic strategies [7].

Triethylamine-Catalyzed Syntheses

Triethylamine catalysis represents a significant advancement in the efficiency and selectivity of diethyl (hydroxymethyl)phosphonate synthesis [1] [8]. The basic nature of triethylamine facilitates the phosphonate-phosphite tautomerization while serving as a proton acceptor during the hydroxymethylation process.

The optimized procedure involves adding triethylamine (0.1 equivalent) to a mixture of diethyl phosphite and paraformaldehyde [1]. The reaction mixture is heated to 90°C and maintained at reflux for 3 hours, during which the suspension becomes clear as the reaction progresses. Flash column chromatography purification yields the product as a colorless oil in 96% yield [1].

Mechanistic studies reveal that triethylamine facilitates the initial deprotonation of the phosphonate tautomer, generating a nucleophilic phosphite anion that readily attacks the electrophilic carbon of formaldehyde [4]. The resulting alkoxide intermediate is subsequently protonated to yield the final hydroxymethyl phosphonate product.

The catalyst loading can be optimized to 5-10 mol% without significant impact on yield, though lower loadings may result in extended reaction times [4]. Higher catalyst concentrations do not provide additional benefits and may complicate product purification due to the formation of triethylamine-formaldehyde condensation products.

Alternative Synthetic Strategies

Tosyl Chloride Pathways

Tosyl chloride (p-toluenesulfonyl chloride) has emerged as an effective catalyst for phosphonylation reactions, particularly in the synthesis of alpha-aminophosphonates and related compounds [9] [10]. While not directly applicable to diethyl (hydroxymethyl)phosphonate synthesis, tosyl chloride-catalyzed methodologies provide valuable insights into alternative activation strategies for phosphorus nucleophiles.

The tosyl chloride catalyzed hydrophosphorylation of imines proceeds under mild conditions (room temperature to 60°C) and achieves yields of 65-85% [10]. The mechanism involves activation of the imine electrophile through hydrogen bonding with the sulfonic acid functionality, facilitating nucleophilic attack by diethyl phosphite.

Adaptation of this methodology to formaldehyde derivatives could potentially provide an alternative route to hydroxymethyl phosphonates under milder reaction conditions. The high selectivity observed in tosyl chloride-catalyzed reactions suggests potential applications in the synthesis of functionalized phosphonate derivatives with sensitive substituents.

Orthoformate Ester Reactions

Orthoformate esters represent versatile reagents for the introduction of formyl functionality into organophosphorus compounds [11] [12]. Triethyl orthoacetate has been extensively studied as an alkoxy group donor in phosphonate esterification reactions, providing insights into temperature-controlled selectivity.

The reaction of phosphonic acids with triethyl orthoacetate demonstrates remarkable temperature dependence, with monoesterification predominating at 30°C and diesterification occurring at elevated temperatures (80°C) [11] [12]. This temperature-controlled selectivity arises from different mechanistic pathways involving unstable intermediate formations and subsequent rearrangements.

While direct application to diethyl (hydroxymethyl)phosphonate synthesis requires adaptation, the orthoformate methodology offers potential advantages in terms of selectivity and functional group tolerance. The mild reaction conditions and absence of strong bases make this approach attractive for substrates containing acid-labile functionalities.

The mechanism involves initial reaction between the orthoester and phosphonic acid to form an unstable intermediate, which decomposes through different pathways depending on temperature [12]. At lower temperatures, monoester formation predominates through a two-step elimination process, while higher temperatures favor diester formation through more complex rearrangement mechanisms.

Phosphonylation of Formaldehyde Derivatives

Direct phosphonylation of formaldehyde derivatives represents an emerging approach to hydroxymethyl phosphonate synthesis [13] [14]. This methodology exploits the electrophilic nature of carbonyl compounds toward nucleophilic phosphorus species, providing alternative synthetic pathways with distinct selectivity profiles.

Formylation of phosphorus-hydrogen bonds has become a versatile strategy for producing compounds with phosphorus-carbon bonds [14]. Recent developments demonstrate that such reactions can proceed under mild conditions in aqueous media without transition metal catalysts, offering environmental and economic advantages over traditional methodologies [14].

The hydroxymethyl functionalized phosphines produced through this approach display high water solubility and oxidative stability in aqueous media [14]. These properties suggest potential applications in the synthesis of water-soluble phosphonate derivatives for biological and medicinal applications.

Mechanistic studies indicate that formylation proceeds through initial coordination of formaldehyde to the phosphorus center, followed by intramolecular rearrangement to form the phosphorus-carbon bond [14]. The mild reaction conditions and absence of harsh reagents make this approach particularly attractive for large-scale industrial applications.

Optimization and Scale-Up Considerations

Reaction Parameter Optimization

Systematic optimization of reaction parameters is crucial for achieving reproducible high yields and product quality in diethyl (hydroxymethyl)phosphonate synthesis [15] [4]. Temperature represents the most critical variable, with optimal ranges typically falling between 90°C and 125°C depending on the specific methodology employed [7].

Temperature effects follow a characteristic profile where yields increase progressively up to the optimal temperature, beyond which decomposition reactions become significant [7]. For paraformaldehyde-based syntheses, the optimal temperature is 125°C, achieving yields of 96.6% [7]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions and product decomposition.

Catalyst loading optimization reveals that 5-10 mol% base catalyst provides optimal performance across most methodologies [4]. Potassium carbonate and triethylamine represent the most effective catalysts, with potassium carbonate showing superior performance in alcoholic solvents and triethylamine excelling in neat reaction conditions [1] [6] [4].

Reaction time optimization demonstrates that 2-5 hours represents the optimal range for most synthetic approaches [1] [6] [7]. Shorter reaction times result in incomplete conversion, while extended reaction periods may lead to reduced selectivity through competing side reactions [16].

Stoichiometric ratios require careful optimization to maximize yield while minimizing waste. The optimal molar ratio of phosphite to formaldehyde is approximately 1:1.2, providing slight excess of the electrophilic component . Larger excesses do not improve yields significantly but complicate product purification and increase material costs.

Catalyst Selection and Performance

Catalyst selection significantly impacts both reaction efficiency and product quality in diethyl (hydroxymethyl)phosphonate synthesis [15] [4] [17]. Base catalysts function by facilitating the phosphonate-phosphite tautomerization and activating the phosphorus nucleophile through deprotonation mechanisms.

Triethylamine represents the most versatile catalyst, providing excellent performance across a wide range of reaction conditions [1] [8]. Its moderate basicity (pKa ~10.8) provides sufficient activation without promoting undesired side reactions. The volatile nature of triethylamine also facilitates product purification through simple distillation.

Potassium carbonate offers advantages in alcoholic solvent systems, providing both basic activation and enhanced solubility for polar substrates [6] [4]. Its heterogeneous nature allows for easy separation from reaction products, though complete removal may require additional washing steps.

Advanced catalyst systems utilizing phosphate salts demonstrate remarkable rate acceleration effects [4]. Potassium phosphate shows exceptional performance as a base catalyst, with 5 mol% loading sufficient for quantitative conversion within 10 minutes under optimized conditions [4]. The coordinating ability of phosphate anions may contribute to enhanced reactivity through substrate activation.

Catalyst screening studies reveal that nitrogen bases with pKa values of 19 or above efficiently catalyze phosphonate ring-opening polymerizations and related reactions [17]. Lower pKa bases fail to provide adequate activation, while excessively strong bases may promote decomposition reactions.

Purification Techniques and Yield Enhancement

Purification of diethyl (hydroxymethyl)phosphonate requires careful consideration of the compound's physical and chemical properties [18] [19] [20]. The polar nature of the hydroxymethyl group and the phosphonate functionality necessitate specialized purification approaches to achieve high purity while maintaining acceptable recovery yields.

Flash column chromatography represents the most widely employed purification method, utilizing silica gel as the stationary phase with ethyl acetate/methanol gradient elution [1] [19] [21]. This approach achieves purities exceeding 97% with recovery yields of 85-95% [19]. The key to successful chromatographic purification lies in optimizing the mobile phase composition to achieve adequate separation while preventing irreversible adsorption to the silica surface.

Vacuum distillation offers an alternative purification approach, particularly effective for removing volatile impurities and solvent residues [18] [22]. The boiling point of diethyl (hydroxymethyl)phosphonate is 105°C at 0.2 mmHg, allowing for efficient purification at reduced temperatures that minimize thermal decomposition [22]. Recovery yields of 80-90% can be achieved with purities exceeding 95% [18].

Crystallization techniques provide the highest purities (>98%) but are limited by the liquid nature of diethyl (hydroxymethyl)phosphonate at room temperature [18]. Crystallization from acetonitrile or methanol/acetone mixtures may be possible at reduced temperatures, though recovery yields are typically lower (70-85%) due to solubility limitations.

Liquid-liquid extraction offers a simple and scalable purification method, particularly suitable for large-scale industrial applications [18]. Extraction with organic solvents followed by aqueous washing effectively removes ionic impurities and catalyst residues, achieving purities of 85-95% with excellent recovery yields (90-95%).

Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) can achieve the highest purities (>99%) but are limited by cost and throughput considerations [18]. These methods are primarily reserved for analytical samples or high-value applications where maximum purity is essential.

Process optimization for yield enhancement focuses on minimizing material losses during workup and purification procedures [23] [24]. Continuous processing approaches show promise for industrial-scale production, with systems capable of producing diethyl methylphosphonite derivatives at high yield (>94%) and excellent production efficiency [23].

Scale-up considerations must account for heat transfer limitations, mixing efficiency, and safety requirements associated with large-scale phosphorus chemistry [25] [24]. Industrial phosphonate manufacturing plants require specialized equipment for handling corrosive reagents and managing exothermic reaction conditions [25].

The economic viability of large-scale production depends on optimizing material utilization, energy efficiency, and waste minimization [24]. Process intensification through continuous flow technology offers advantages in terms of heat transfer, mixing efficiency, and safety, while reducing equipment footprint and capital investment requirements [26] [27].

Environmental considerations include proper management of phosphorus-containing waste streams and implementation of green chemistry principles [28]. Biodegradable phosphonate derivatives are increasingly important for applications where environmental impact is a concern [28] [29].

Quality control measures must address the stability and purity requirements for commercial applications [30] [22]. Nuclear magnetic resonance (NMR) spectroscopy provides the most reliable analytical method for phosphonate characterization, with ³¹P NMR being particularly informative for structural confirmation and purity assessment [31] [30].

The development of robust analytical methods is essential for process monitoring and quality assurance in large-scale production [31]. Real-time analytical techniques, including in-line NMR monitoring, offer potential advantages for continuous process optimization and quality control [26].

Market considerations indicate strong growth potential for phosphonate chemicals, with applications in water treatment, cleaning products, and specialty chemicals driving increasing demand [32] [33]. The global phosphonate market is expected to reach USD 1.29 billion by 2030, with a compound annual growth rate of 4.65% [32].

Industrial applications continue to expand, with phosphonates playing critical roles in water treatment systems, corrosion prevention, and scale inhibition [34] [35]. The versatility of phosphonate chemistry enables development of specialized products for diverse industrial applications, from desalination systems to enhanced oil recovery operations [29] [35].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 34 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 7 of 41 companies with hazard statement code(s):;

H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Phosphonic acid, P-(hydroxymethyl)-, diethyl ester: ACTIVE